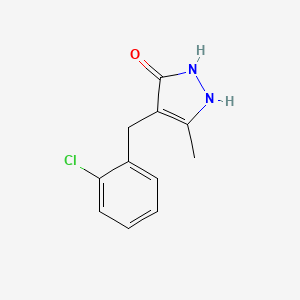
4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol
Descripción general
Descripción
4-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-ol, otherwise known as CBMP, is a synthetic molecule that has been studied in recent years for its potential applications in a variety of scientific fields. This molecule has a unique structure and properties, making it an attractive candidate for research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
4,5-Diaryl-1H-pyrazole-3-ol derivatives, including structures analogous to 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol, have been explored extensively for their potential as COX-2 inhibitors. These compounds, synthesized using versatile templates and cyclization methods, have demonstrated selective inhibitory activity against COX-2 over COX-1 enzymes, indicating their potential for therapeutic applications in inflammation and possibly cancer research (Patel et al., 2004).
Green Chemistry Approaches
Efforts towards eco-friendly synthetic methods have led to solvent-free and catalyst-free protocols for synthesizing pyrazole derivatives. For example, the one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) utilizing recyclable catalysts or under solvent-free conditions presents an environmentally friendly approach, highlighting the compound's role in sustainable chemistry (Zhou & Zhang, 2015).
Catalysis and Chemical Transformations
Innovative catalytic methods have been developed to synthesize pyrazole derivatives efficiently. Techniques involving heterogeneous catalysts, such as Ce(SO4)2.4H2O, or green catalysts like cellulose sulfuric acid and nanosilica supported antimony pentachloride (SbCl5/SiO2 NPs), offer high yields and eco-friendly alternatives for chemical synthesis. These methods underscore the utility of 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol and its derivatives in facilitating diverse chemical transformations (Mosaddegh et al., 2017; Sadeghi & Rad, 2015).
Antimicrobial and Antitumor Properties
Research into the biological properties of pyrazole derivatives has revealed their potential as antimicrobial and antitumor agents. For instance, novel synthesis and evaluations of these compounds have shown promising results in antibacterial and antitumor studies, highlighting their significance in medicinal chemistry and drug development (Hamama et al., 2012).
Corrosion Inhibition
The application of pyrazole derivatives in materials science, specifically for corrosion inhibition of metals in industrial environments, represents another important area of research. Studies have demonstrated the effectiveness of these compounds in protecting metal surfaces, offering insights into their potential for developing new corrosion inhibitors (Singh et al., 2020).
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-9(11(15)14-13-7)6-8-4-2-3-5-10(8)12/h2-5H,6H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBOAVPXKDMZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)
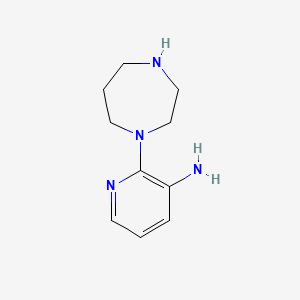


![[(4-Methylimidazolidin-2-ylidene)amino]carbonitrile](/img/structure/B1455550.png)
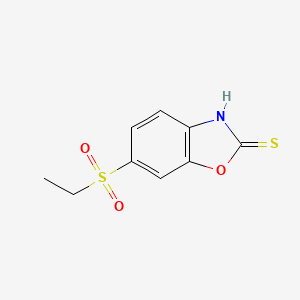
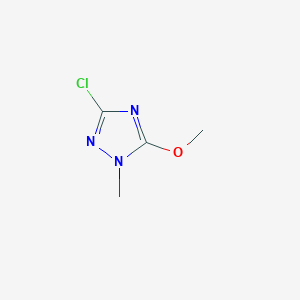
![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)
![4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1455556.png)
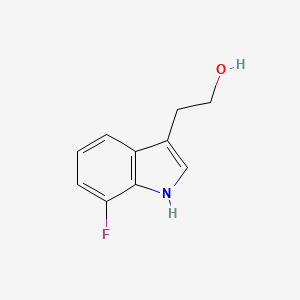
![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)
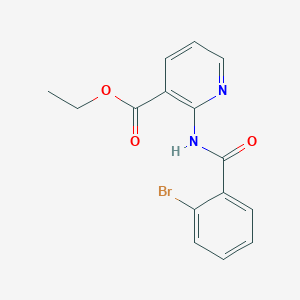

![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)